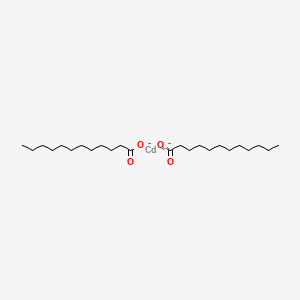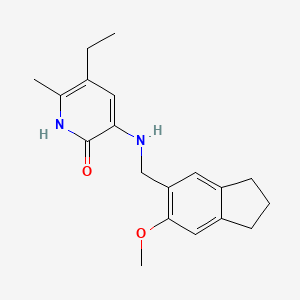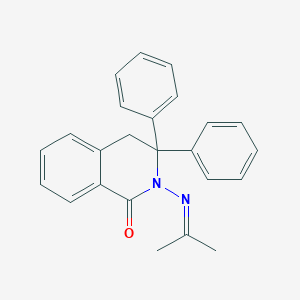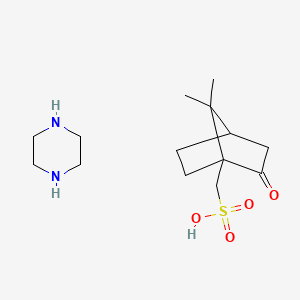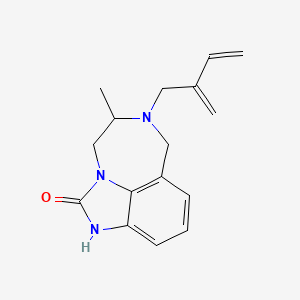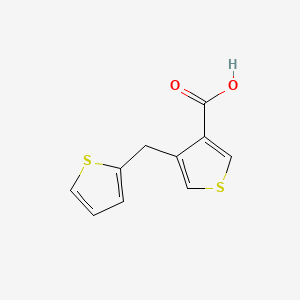
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the cyclization of alkynols with elemental sulfur or other sulfur sources, leading to the formation of thiophene derivatives . This reaction is initiated by the generation of a trisulfur radical anion, which adds to alkynes to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed coupling reactions and sulfur cyclization processes are optimized for high yield and purity, making them suitable for industrial applications.
化学反応の分析
Types of Reactions
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives.
科学的研究の応用
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its sulfur-containing structure allows it to form strong interactions with metal ions and other electrophilic species, making it a versatile reagent in chemical reactions .
類似化合物との比較
Similar Compounds
4-Phenyl-5-(2-Thienylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Selone: This compound shares a similar thiophene structure but contains additional functional groups that enhance its biological activity.
N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide:
Uniqueness
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
31936-88-6 |
|---|---|
分子式 |
C10H8O2S2 |
分子量 |
224.3 g/mol |
IUPAC名 |
4-(thiophen-2-ylmethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c11-10(12)9-6-13-5-7(9)4-8-2-1-3-14-8/h1-3,5-6H,4H2,(H,11,12) |
InChIキー |
JZHLOTURPOOTRC-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CC2=CSC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


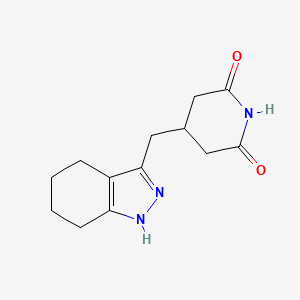
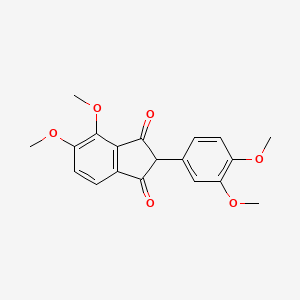
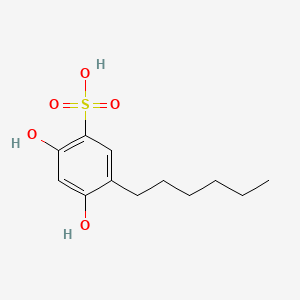
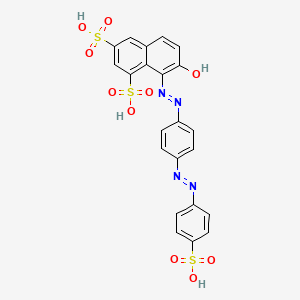
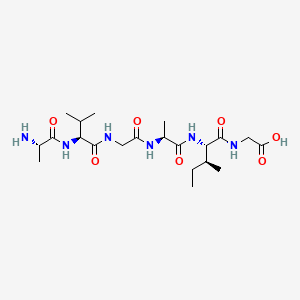
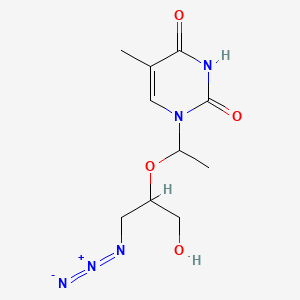
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
